Comparative Pharmacokinetics: Protosappanin B Exhibits Extended In Vivo Half-Life Relative to Brazilin
In a direct comparative pharmacokinetic study in rats, Protosappanin B demonstrates a markedly longer elimination half-life (T1/2) than its primary analog, Brazilin. After oral administration of Sappan Lignum extract (2.83 g/kg), the T1/2 of Protosappanin B was 4.6 ± 1.3 hours in normal rats and further extended to 9.5 ± 3.9 hours in streptozotocin-induced diabetic rats [1]. In contrast, the T1/2 of Brazilin under the same conditions was 1.2 ± 0.4 hours in normal rats and 2.6 ± 0.6 hours in diabetic rats [1].
| Evidence Dimension | Elimination half-life (T1/2) in normal rats |
|---|---|
| Target Compound Data | 4.6 ± 1.3 hours |
| Comparator Or Baseline | Brazilin: 1.2 ± 0.4 hours |
| Quantified Difference | Protosappanin B's T1/2 is approximately 3.8 times longer than Brazilin's. |
| Conditions | Oral administration of 2.83 g/kg Sappan Lignum extract to male Sprague-Dawley rats; quantification by validated LC-MS/MS method. |
Why This Matters
A longer half-life suggests less frequent dosing in vivo, making Protosappanin B a more practical and potentially more effective lead compound for chronic disease models compared to the rapidly cleared Brazilin.
- [1] Tong, X. Z., et al. (2013). An LC/MS/MS method for simultaneous quantitation of two homoisoflavones: Protosappanin B and brazilin with hypoglycemic activity in rat plasma and its application to a comparative pharmacokinetic study in normal and streptozotocin-treated rats. Journal of Ethnopharmacology, 148(2), 682-690. View Source
